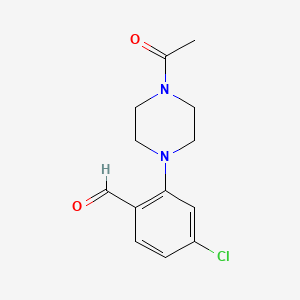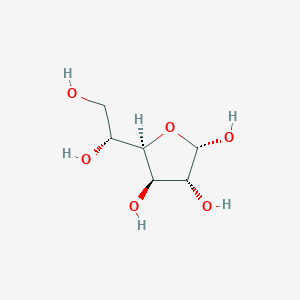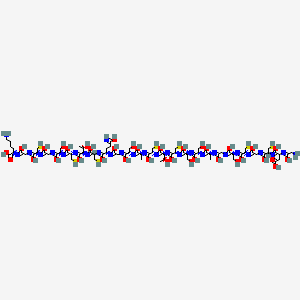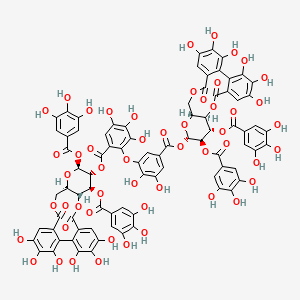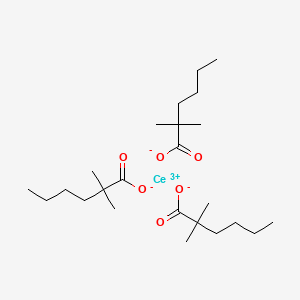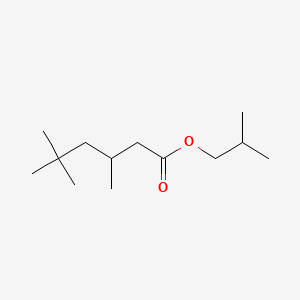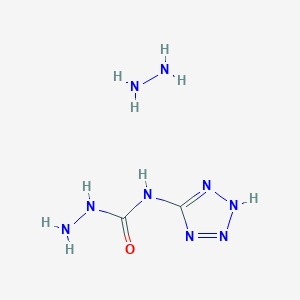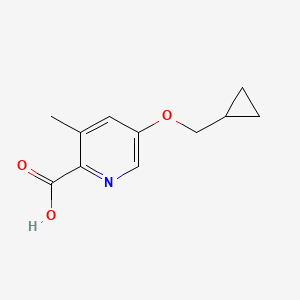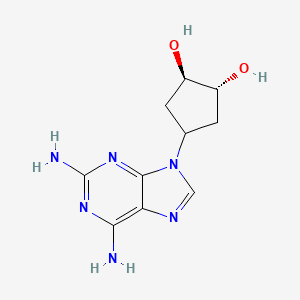
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic organic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The compound’s unique structure, featuring a cyclopentane ring fused with a purine base, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine base or the cyclopentane ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in nucleic acid synthesis and metabolism. It can serve as a model compound for understanding the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of (1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in DNA or RNA synthesis and cellular processes. The exact pathways and targets may vary depending on the specific biological context and the compound’s modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another purine nucleoside with structural similarities.
Cyclopentyladenosine: A synthetic analog with a cyclopentane ring.
Uniqueness
(1S,2S)-4-(2,6-Diamino-9H-purin-9-yl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both amino groups on the purine base. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
140438-63-7 |
|---|---|
Formule moléculaire |
C10H14N6O2 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
(1R,2R)-4-(2,6-diaminopurin-9-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C10H14N6O2/c11-8-7-9(15-10(12)14-8)16(3-13-7)4-1-5(17)6(18)2-4/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t5-,6-/m1/s1 |
Clé InChI |
UVPSXHQATSNKHM-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CC1N2C=NC3=C(N=C(N=C32)N)N)O)O |
SMILES canonique |
C1C(CC(C1O)O)N2C=NC3=C(N=C(N=C32)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


